5-Chloro-6-methylpyridin-3-OL
Overview
Description
5-Chloro-6-methylpyridin-3-OL is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-6-methylpyridin-3-OL is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemicals. Its molecular structure, characterized by a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring, contributes to its diverse pharmacological properties.
- Molecular Formula : C6H6ClNO
- Molecular Weight : 143.57 g/mol
- Structural Representation :
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- The compound has shown effectiveness against several bacterial strains, making it a candidate for development as an antimicrobial agent. Studies have indicated its potential to inhibit the growth of pathogenic bacteria, suggesting applications in treating infections .
- Kinase Inhibition :
- Neuroprotective Effects :
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on concentration and bacterial strain .
Kinase Activity Modulation
In research focused on kinase activity, this compound was tested for its effects on FLT3 kinase activity. The results indicated a significant decrease in kinase activity when treated with this compound, highlighting its potential as an anti-cancer agent .
Neuroprotective Studies
Further investigations into the neuroprotective effects revealed that the compound could enhance neuronal survival under stress conditions by modulating intracellular signaling pathways related to inflammation and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
5-Bromo-6-methylpyridin-3-ol | 51984-63-5 | Similar structure but bromine instead of chlorine. |
3-Amino-5-methylpyridine | 1004-30-8 | Contains an amino group instead of hydroxyl. |
2-Chloro-6-methylpyridin-3-ol | 1355070-34-6 | Chlorine at the 2nd position; different reactivity profile. |
6-Chloro-5-methylpyridin-3-ol | 40966-87-8 | Chlorine at the 6th position; unique properties compared to others. |
Properties
IUPAC Name |
5-chloro-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFASKFEUWXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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